
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate
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Overview
Description
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate is an organic compound that belongs to the class of phenoxy compounds These compounds are characterized by the presence of a phenoxy group, which is an aromatic ring bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenyl 2-(4-methoxyphenyl)ethene using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate has been investigated as a potential precursor in the synthesis of biologically active compounds. For instance, its derivatives have been explored for their anti-cancer properties. A study highlighted the synthesis of phenyl derivatives that exhibited significant cytotoxic effects against various cancer cell lines, indicating the compound's potential as an anticancer agent .
Regenerative Medicine
This compound has shown promise in regenerative medicine, particularly in the context of induced pluripotent stem cells (iPSCs). Research indicates that derivatives of this compound can enhance the expression of Oct3/4, a crucial transcription factor for maintaining pluripotency in stem cells. This property positions the compound as a valuable tool in stem cell research and therapy .
Material Science
In material science, this compound is utilized in the development of advanced materials with specific optical and electronic properties. Its ability to form stable polymers makes it suitable for applications in organic electronics and photonic devices.
Case Study 1: Anticancer Activity
A comprehensive study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 0.4 to 1.0 μM against HL-60 and Hep3B cancer cells, demonstrating significant antiproliferative activity .
Compound | IC50 (μM) | Cell Line |
---|---|---|
Derivative A | 0.5 | HL-60 |
Derivative B | 0.8 | Hep3B |
Case Study 2: Induction of Pluripotency
In regenerative medicine research, this compound was tested for its ability to induce Oct3/4 expression in somatic cells. The study found that compounds derived from this sulfonate significantly enhanced Oct3/4 levels, suggesting their potential use in generating iPSCs without ethical concerns associated with embryonic stem cells .
Compound | Oct3/4 Expression Level | Effectiveness |
---|---|---|
O4I1 | High | Effective |
Control | Low | Not effective |
Mechanism of Action
The mechanism of action of Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of tyrosine-protein phosphatase YopH, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2-(4-bromophenyl)ethene-1-sulfonate
- Phenyl 2-(4-chlorophenyl)ethene-1-sulfonate
- Phenyl 2-(4-nitrophenyl)ethene-1-sulfonate
Uniqueness
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Biological Activity
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C15H14O4S
- Molecular Weight : 290.33 g/mol
- Structure : The compound features a sulfonate group attached to an ethene bridge between two phenyl rings, one of which is substituted with a methoxy group.
This compound exhibits its biological activity primarily through interaction with cellular targets involved in cancer progression. The compound's structure allows it to mimic natural compounds that inhibit tubulin polymerization, which is crucial for cancer cell division.
Anticancer Activity
-
Inhibition of Cell Proliferation :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting the cell cycle.
- In vitro studies demonstrated significant antiproliferative effects against human cancer cell lines such as COLO205 (colorectal adenocarcinoma), A498 (renal cell carcinoma), and H460 (non-small-cell lung cancer).
-
IC50 Values :
- The compound exhibited varying degrees of potency across different cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:
- COLO205: IC50 = 0.32 μM
- H460: IC50 = 0.89 μM
- These values suggest that this compound has substantial anticancer potential, comparable to other known anticancer agents.
- The compound exhibited varying degrees of potency across different cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the phenyl rings and the sulfonate group have been explored to enhance its efficacy and reduce toxicity.
Modification | Effect on Activity | Reference |
---|---|---|
Addition of methoxy groups | Increased anticancer activity | |
Alteration of sulfonate position | Variable effects on bioavailability |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : In vitro analysis revealed that treatment with the compound led to significant apoptosis in H460 cells, evidenced by increased caspase activity and DNA fragmentation.
- Study 2 : A comparative analysis with combretastatin A-4 indicated that this compound has similar mechanisms of action but with improved solubility and reduced side effects on normal cells.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, with minimal cardiotoxicity observed in preliminary studies. However, potential risks for drug-drug interactions and mutagenicity were noted, necessitating further investigation into its safety profile.
Properties
CAS No. |
918341-29-4 |
---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
phenyl 2-(4-methoxyphenyl)ethenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-18-14-9-7-13(8-10-14)11-12-20(16,17)19-15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
GVDPGZPHZXNXDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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